4-(cyclopropylmethyl)-3-isopropyl-1-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepan-5-one
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Overview
Description
The compound is a diazepanone derivative with a tetrazole group attached to the benzoyl moiety. Diazepanones are seven-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group . Tetrazoles are a class of compounds that contain a five-membered ring with four nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrazole ring is a five-membered ring with four nitrogen atoms, which can participate in various interactions . The diazepanone ring is a seven-membered ring with a nitrogen and a carbonyl group .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Tetrazoles are generally soluble in water and acetonitrile .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(cyclopropylmethyl)-3-propan-2-yl-1-[2-(2H-tetrazol-5-yl)benzoyl]-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-13(2)17-12-25(10-9-18(27)26(17)11-14-7-8-14)20(28)16-6-4-3-5-15(16)19-21-23-24-22-19/h3-6,13-14,17H,7-12H2,1-2H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKDFOMIGKUNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2CC2)C(=O)C3=CC=CC=C3C4=NNN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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